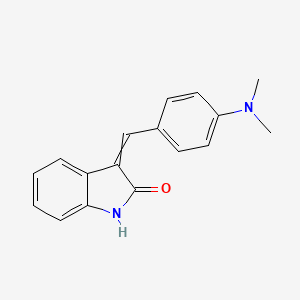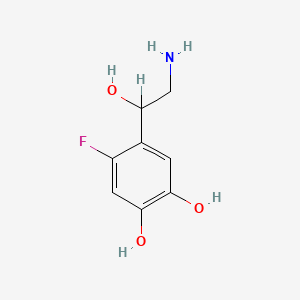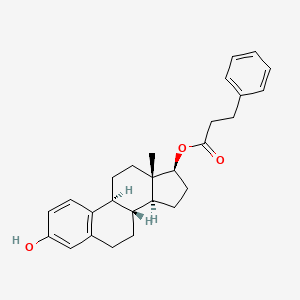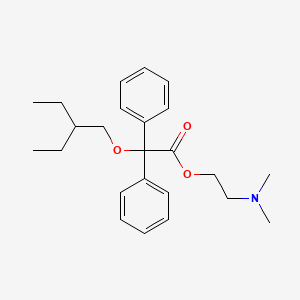
Adodato
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Adenosyl-1,8-Diamino-3-Thiooctane: is a synthetic compound known for its role in biochemical research, particularly in the study of polyamine metabolism. It is a derivative of S-adenosylmethionine, a key molecule involved in methyl group transfers in biological systems. This compound is often used as an analog to study the mechanisms of enzymes that interact with polyamines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Adenosyl-1,8-Diamino-3-Thiooctane typically involves the modification of S-adenosylmethionine. The process includes the introduction of a thioether linkage and the addition of diamino groups. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps to the laboratory synthesis but optimized for yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: S-Adenosyl-1,8-Diamino-3-Thiooctane undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the sulfur-containing thioether group.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Various substituents can be introduced to the molecule through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides or other nucleophiles under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: In chemistry, S-Adenosyl-1,8-Diamino-3-Thiooctane is used to study the mechanisms of polyamine synthesis and degradation. It serves as a tool to investigate enzyme kinetics and the effects of structural modifications on enzyme activity.
Biology: Biologically, this compound is significant in the study of cellular processes involving polyamines. It helps in understanding the regulation of cell growth, differentiation, and apoptosis.
Medicine: In medical research, S-Adenosyl-1,8-Diamino-3-Thiooctane is explored for its potential therapeutic applications. It is studied for its role in modulating polyamine levels in diseases such as cancer and neurodegenerative disorders.
Industry: Industrially, the compound can be used in the development of biochemical assays and as a reference standard in analytical chemistry.
Mechanism of Action
S-Adenosyl-1,8-Diamino-3-Thiooctane exerts its effects by mimicking the natural substrates of polyamine biosynthetic enzymes. It interacts with enzymes such as spermidine synthase, inhibiting or altering their activity. The compound’s structure allows it to bind to the active sites of these enzymes, thereby affecting the polyamine metabolic pathways .
Comparison with Similar Compounds
S-Adenosylmethionine: The parent compound involved in methyl group transfers.
Spermidine: A naturally occurring polyamine involved in cellular metabolism.
Spermine: Another polyamine with roles in cellular functions and stability.
Uniqueness: S-Adenosyl-1,8-Diamino-3-Thiooctane is unique due to its synthetic modifications, which allow it to act as a versatile tool in biochemical research. Its ability to mimic natural substrates while providing additional functional groups for study makes it invaluable in understanding enzyme mechanisms and polyamine metabolism .
Properties
CAS No. |
76426-40-9 |
|---|---|
Molecular Formula |
C18H29N7O3S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(1,8-diaminooct-2-en-3-ylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H29N7O3S/c19-6-3-1-2-4-11(5-7-20)29-8-12-14(26)15(27)18(28-12)25-10-24-13-16(21)22-9-23-17(13)25/h5,9-10,12,14-15,18,26-27H,1-4,6-8,19-20H2,(H2,21,22,23)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
SUUGLGYBZXSJAA-SCFUHWHPSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCN)CCN)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(=CCN)CCCCCN)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(=CCN)CCCCCN)O)O)N |
Synonyms |
AdoDATO S-adenosyl-1,8-diamino-3-thiooctane S-adenosyl-3-thio-1,8-diaminooctane SATDAO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




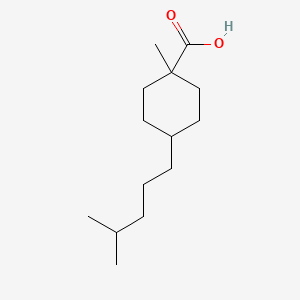

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1201716.png)


